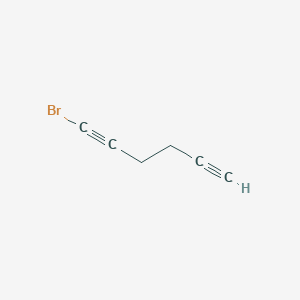
1-Bromohexa-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromohexa-1,5-diyne is an organobromine compound characterized by the presence of a bromine atom attached to a hexadiyne backbone. This compound is of significant interest in organic chemistry due to its unique structure, which includes two triple bonds and a bromine substituent. The molecular formula of this compound is C6H5Br.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromohexa-1,5-diyne can be synthesized through various methods. One common approach involves the bromination of hexa-1,5-diyne. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromohexa-1,5-diyne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Addition Reactions: The triple bonds in this compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2), resulting in the formation of dihaloalkenes or tetrahaloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the cleavage of triple bonds and formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Alcohols or ethers.
Addition: Dihaloalkenes or tetrahaloalkanes.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
1-Bromohexa-1,5-diyne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Catalysis: It is employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 1-Bromohexa-1,5-diyne involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the triple bonds towards nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a starting material. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromohexane: A saturated analog with a single bromine atom and no triple bonds.
1,5-Hexadiyne: A non-brominated analog with two triple bonds.
1-Bromo-2-hexyne: A similar compound with a bromine atom and a single triple bond.
Comparison: 1-Bromohexa-1,5-diyne is unique due to the presence of both bromine and two triple bonds, which impart distinct reactivity and versatility in synthetic applications. Compared to 1-Bromohexane, it offers additional sites for chemical modification. In contrast to 1,5-Hexadiyne, the presence of bromine enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
66097-61-8 |
|---|---|
Molecular Formula |
C6H5Br |
Molecular Weight |
157.01 g/mol |
IUPAC Name |
1-bromohexa-1,5-diyne |
InChI |
InChI=1S/C6H5Br/c1-2-3-4-5-6-7/h1H,3-4H2 |
InChI Key |
FXVPAHVBBPUAKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
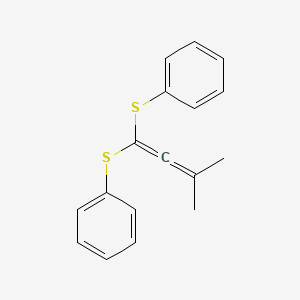
silane](/img/structure/B14479328.png)
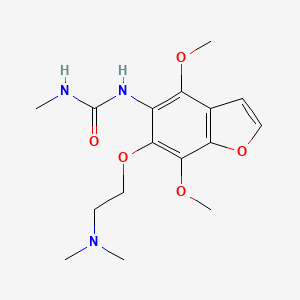
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
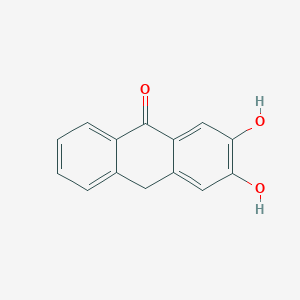
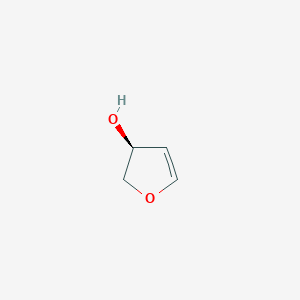
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)

